molecular formula C4H7ClO4S B1357092 Ethyl 2-(chlorosulfonyl)acetate CAS No. 55896-93-0

Ethyl 2-(chlorosulfonyl)acetate

Cat. No.: B1357092
CAS No.: 55896-93-0
M. Wt: 186.61 g/mol
InChI Key: DWCZKKQRUBQFIB-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)acetate is an organic compound with the chemical formula C4H7ClO4S. It is a colorless liquid characterized by its chlorosulfonyl and acetate functional groups. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group in ethyl acetate with a chlorosulfonyl group .

Industrial Production Methods: In industrial settings, the production of ethyl (chlorosulfonyl)acetate involves the use of chlorosulfonyl chloride and ethyl acetate. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The process requires careful handling of reagents due to their corrosive nature .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, which can replace the chlorosulfonyl group.

    Water: For hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2-(chlorosulfonyl)acetate is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Synthesis of Sulfonamides : The compound is employed in the preparation of various sulfonamide derivatives, which have shown biological activity against a range of pathogens. For instance, it has been used to synthesize N-aryl-2-arylethenesulfonamides that exhibit potent anticancer activity .
  • Cholesterol Acyltransferase Inhibition : It serves as a drug candidate inhibiting the enzyme cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism. This inhibition has potential therapeutic implications for treating hyperlipidemia .

Pharmacological Applications

This compound has demonstrated significant pharmacological effects:

  • Antimicrobial Activity : Studies indicate that this compound possesses antibacterial and antifungal properties. Concentrations ranging from 2% to 5% show bactericidal effects against pathogens like Haemophilus and Pseudomonas, making it useful in clinical settings for treating infections .
  • Antileishmanial and Antitrypanosomal Activity : Research has highlighted its effectiveness against leishmaniasis and trypanosomiasis, diseases caused by parasitic infections. The compound's efficacy was evaluated through various biological assays, demonstrating promising results .

Industrial Applications

In industrial contexts, this compound finds utility in:

  • Production of Vinyl Acetate Monomer : It is involved in manufacturing vinyl acetate monomer (VAM), which is a precursor for various polymers and resins used in adhesives, paints, and coatings. This process accounts for a significant portion of acetic acid consumption globally .
  • Food Additive : The compound is also used as a food additive and preservative, commonly found in vinegar solutions at concentrations of 3% to 9%. Its role as an acidulant enhances flavor while preserving food products .

Case Study 1: Anticancer Activity

A series of studies focused on the synthesis of N-aryl sulfonamides derived from this compound demonstrated potent cytotoxicity against various cancer cell lines. In vivo experiments using nude mice xenograft models showed significant tumor size reduction when treated with these compounds, indicating their potential as anticancer agents .

Case Study 2: Cholesterol Management

Research evaluating the cholesterol-lowering effects of ACAT inhibitors derived from this compound revealed promising results in animal models. These studies suggest that compounds targeting this enzyme could lead to effective treatments for managing cholesterol levels and preventing cardiovascular diseases .

Mechanism of Action

The mechanism of action of ethyl (chlorosulfonyl)acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the substitution of the chlorosulfonyl group with other functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • Methyl (chlorosulfonyl)acetate
  • Chlorosulfonylacetyl chloride
  • Sulfoacetic acid

Comparison: Ethyl 2-(chlorosulfonyl)acetate is unique due to its specific combination of chlorosulfonyl and acetate functional groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, methyl (chlorosulfonyl)acetate has a similar structure but differs in the alkyl group, affecting its reactivity and applications .

This compound stands out for its versatility in organic synthesis and its wide range of applications in various fields of scientific research and industry.

Biological Activity

Ethyl 2-(chlorosulfonyl)acetate (CAS Number: 55896-93-0) is an organosulfur compound characterized by the presence of a chlorosulfonyl group, which significantly influences its biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C4_4H7_7ClO4_4S
  • Molecular Weight : Approximately 192.62 g/mol
  • Structure : The compound consists of an ethyl acetate moiety attached to a chlorosulfonyl functional group. This structure allows for electrophilic interactions with various biological molecules.

Synthesis

This compound can be synthesized through several methods, typically involving the reaction of ethyl chloroacetate with chlorosulfonic acid or other chlorosulfonylating agents. A common synthetic route includes:

  • Starting Materials :
    • Ethyl chloroacetate
    • Chlorosulfonic acid or phosphorus oxychloride (POCl3_3)
  • Procedure :
    • Mix ethyl chloroacetate with POCl3_3 and heat at 80 °C for several hours.
    • The reaction yields this compound with moderate to high purity depending on the reaction conditions.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi through mechanisms that may involve disruption of cellular processes or direct interaction with microbial enzymes .

Cytotoxicity and Anticancer Activity

Recent research has highlighted the cytotoxic effects of this compound on cancer cell lines. Notably, it has been tested against human cancer cell lines including:

  • HT-29 (colorectal cancer)
  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)

The compound demonstrated significant cytotoxicity with IC50_{50} values in the low micromolar range, indicating its potential as an anticancer agent .

Cell LineIC50_{50} (µM)Effectiveness
HT-295–10High
MDA-MB-2315–10High
A5498–15Moderate to High

The mechanism by which this compound exerts its biological effects appears to involve:

  • Electrophilic Interactions : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of enzymatic activity.
  • Disruption of Cellular Functions : By modifying key biological macromolecules, the compound may disrupt critical cellular processes such as proliferation and apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the effectiveness of this compound against several cancer cell lines. Results indicated that compounds derived from this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics, with specific derivatives showing improved selectivity towards tumor cells over normal cells .
  • Antimicrobial Testing :
    In another investigation, this compound was tested against a range of bacterial strains, demonstrating significant inhibition rates that suggest potential for development into an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 2-(chlorosulfonyl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via chlorosulfonation of ethyl acetoacetate derivatives. Key optimization parameters include temperature control (0–25°C), solvent selection (e.g., acetonitrile or dichloromethane), and stoichiometric ratios of reactants. For example, in sulfonamide derivative synthesis, reactions with substituted anilines (e.g., 2,4,6-trimethoxyaniline) under anhydrous conditions yield 78–80% product purity, confirmed by NMR and HRMS . Side reactions, such as hydrolysis of the chlorosulfonyl group, are minimized by avoiding moisture and using inert atmospheres.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural characterization employs:

  • 1H/13C NMR : Key signals include the ethyl ester triplet (δ 1.33–1.36 ppm) and sulfamoyl CH2 singlet (δ 3.90–3.94 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]+ = 334.0906 for C13H19NO7S) ensures molecular formula verification .
  • IR Spectroscopy : Absorption bands for sulfonyl chloride (1369–1333 cm⁻¹) and ester carbonyl (1736 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactive chlorosulfonyl group, stringent safety measures include:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation of toxic fumes (e.g., HCl, SO2) .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic decomposition .
  • Storage : Keep in airtight containers under dry, cool conditions (<25°C) to inhibit hydrolysis .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized for high-yield sulfonamide derivatives?

Optimization strategies include:

  • Substrate-Specific Solubility : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by aromatic amines, improving yields to >80% .
  • Catalytic Additives : Use of triethylamine or DMAP as acid scavengers mitigates side reactions (e.g., ester hydrolysis) .
  • Kinetic Control : Stepwise addition of reactants at 0°C minimizes polysubstitution or dimerization .

Q. What computational methods are suitable for modeling the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the sulfonyl chloride moiety. Molecular docking studies with target proteins (e.g., microtubule-associated enzymes) can rationalize its role in synthesizing anticancer agents like (E)-N-aryl-2-arylethenesulfonamides .

Q. How do steric and electronic effects of substituents on aromatic amines influence sulfonylation with this compound?

  • Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents (e.g., 4-fluoro-3-nitroaniline) accelerate reactions due to increased amine nucleophilicity, yielding >78% product .
  • Steric Hindrance : Bulky substituents (e.g., perfluorophenyl) reduce yields by impeding access to the sulfonyl chloride site .

Q. What are the common byproducts or degradation products of this compound, and how are they identified?

  • Hydrolysis Byproducts : Ethyl 2-sulfoacetate (identified via LC-MS, m/z 181.02 [M-H]⁻) forms in aqueous conditions .
  • Thermal Decomposition : Heating above 100°C releases SO2 and HCl, detectable via gas chromatography-mass spectrometry (GC-MS) .

Q. How does this compound compare to other sulfonylating agents (e.g., chlorosulfonic acid) in terms of selectivity and stability?

  • Selectivity : this compound offers better regioselectivity in sulfonamide formation due to its ester group stabilizing the transition state, unlike chlorosulfonic acid, which risks over-sulfonation .
  • Stability : Less hygroscopic than chlorosulfonic acid, enabling easier handling in anhydrous organic syntheses .

Q. Methodological Considerations

Q. How are competing reactions (e.g., ester hydrolysis vs. sulfonamide formation) managed during synthesis?

  • pH Control : Neutral to slightly basic conditions (pH 7–8) favor sulfonamide formation while suppressing ester hydrolysis .
  • Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired side reactions .

Q. What chromatographic techniques are optimal for purifying this compound derivatives?

  • Flash Chromatography : Silica gel with gradient elution (petroleum ether/ethyl acetate, 50:1 to 3:1) effectively separates sulfonamides from unreacted starting materials .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) resolve polar degradation products .

Properties

IUPAC Name

ethyl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZKKQRUBQFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481258
Record name ethyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55896-93-0
Record name ethyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(chlorosulfonyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of (ethoxycarbonyl)methanesulfonic acid (10 g, 60 mmol.) and POCl3 (45 mL) was heated at 125° C. for 5 h. The mixture was cooled and filtered, and excess POCl3 was removed to give crude (ethoxycarbonyl)methanesulfonyl chloride (8.1 g, 80%) used directly without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1H NMR (CDCl3): δ1.35 (t, 3H), 4.1 (s, 2H), 4.25 (q, 2H). A mixture of ethyl sulfoacetate (16.82 g, 100 mM) and POCl3 (30.67 g, 200 mM) was heated at 125° C. for 5 hours. The mixture was cooled and filtered, and excess POCl3 was removed to give ethyl chlorosulfonylacetate. The ethyl chlorosulfonylacetate (18.66 g, 100 mM) was added dropwise with stirring to a solution of 2,4,6-triisopropylphenol (22.1 g, 100 mM) in 50 mL CH2Cl2 maintained at 0° C. The mixture was stirred at room temperature for an additional 18 hours. The solvent was removed and the residue was redissolved in 100 mL ethyl acetate and washed with 1 N HCl and brine. The ethyl acetate was evaporated to provide ethyl (2,4,6-triisopropylphenoxysulfonyl)acetate.
Quantity
16.82 g
Type
reactant
Reaction Step One
Name
Quantity
30.67 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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